molecular formula C7H4Cl2O4S B138895 4-Chloro-3-chlorosulfonylbenzoic acid CAS No. 2494-79-3

4-Chloro-3-chlorosulfonylbenzoic acid

Cat. No. B138895
CAS RN: 2494-79-3
M. Wt: 255.07 g/mol
InChI Key: LYBQQYNSZYSUMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorobenzoic acid derivatives is a topic of interest due to their utility in the production of various pharmaceuticals and organic compounds. For instance, chlorosulfonic acid is used as a catalyst in the synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles, which is a process that offers moderate to excellent yields and is economically attractive due to its simplicity and short reaction times . Although this does not directly describe the synthesis of 4-Chloro-3-chlorosulfonylbenzoic acid, it suggests that chlorosulfonic acid could potentially be used in its synthesis.

Molecular Structure Analysis

The molecular structure of chlorobenzoic acid derivatives can vary significantly. For example, the paper discussing 4-{6-chloro-3-(4-chlorobenzyl)imidazo[4,5-b]pyridin-2-yl}-3,3-dimethylbutanoic acid describes the dihedral angles between the imidazopyridine group and the phenyl ring, as well as the presence of hydrogen bonds that contribute to the cohesion of the structure . This indicates that the molecular structure of chlorobenzoic acid derivatives can be complex and may involve significant steric hindrance.

Chemical Reactions Analysis

Chlorobenzoic acids can undergo various chemical reactions. For example, photodecomposition of chlorobenzoic acids under ultraviolet irradiation can lead to the replacement of chlorine by hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid itself . This suggests that 4-Chloro-3-chlorosulfonylbenzoic acid may also be susceptible to similar photodecomposition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorobenzoic acids are influenced by their molecular structure. The synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, for example, involves multiple steps including nitration and reduction, and the final product's structure is confirmed using various spectroscopic methods . This indicates that the physical and chemical properties of 4-Chloro-3-chlorosulfonylbenzoic acid could be determined using similar analytical techniques.

Scientific Research Applications

Photodecomposition Applications

4-Chloro-3-chlorosulfonylbenzoic acid is involved in photodecomposition studies. Ultraviolet irradiation of chlorobenzoic acids leads to the replacement of chlorine with hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid. Specifically, the 4-chloro isomer can convert to benzoic acid with a high conversion rate (Crosby & Leitis, 1969).

Synthesis of Heterocyclic Compounds

4-Chloro-3-chlorosulfonylbenzoic acid acts as a building block in the synthesis of various heterocyclic scaffolds. Its derivatives are useful in preparing substituted nitrogenous heterocycles with significant importance in drug discovery (Křupková et al., 2013).

Dibenzo-condensed Oxathiazepinecarboxylic Acid Synthesis

This compound is used in the synthesis of a new dibenzo-condensed oxathiazepinecarboxylic acid, starting from methyl ester of 2,4-dichloro-5-chlorosulfonylbenzoic acid. Its derivatives have various applications in chemical synthesis (Bychenkov et al., 2009).

Role in Carbonic Anhydrase Inhibition

4-Chloro-3-chlorosulfonylbenzoic acid is involved in the synthesis of primary sulfonamides which inhibit human carbonic anhydrases. This has potential therapeutic relevance (Sapegin et al., 2018).

Catalysis in Synthesis Reactions

It is used as a catalyst in the synthesis of benzimidazoles, demonstrating practicality and efficiency in chemical synthesis processes (Shitole et al., 2016).

Antiglaucoma Properties

Derivatives of 4-Chloro-3-chlorosulfonylbenzoic acid have been tested as inhibitors of carbonic anhydrase isozymes, showing potential as topically acting antiglaucoma agents (Mincione et al., 2001).

Magnetic Solid Acid Catalyst

The compound's derivatives are utilized as catalysts in the synthesis of imidazoles, offering advantages like high yield, short reaction times, and environmentally friendly procedures (Safari & Zarnegar, 2013).

Structural and Reactivity Studies

4-Chloro-3-chlorosulfonylbenzoic acid has been synthesized and analyzed for its structural, spectroscopic, reactivity, and antibacterial properties. This includes detailed studies using techniques like X-ray diffraction and spectroscopic analysis (Kavitha et al., 2020).

Safety And Hazards

4-Chloro-3-chlorosulfonylbenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

4-chloro-3-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBQQYNSZYSUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179657
Record name 4-Chloro-3-(chlorosulphonyl)benzoic acid
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Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-chlorosulfonylbenzoic acid

CAS RN

2494-79-3
Record name 4-Chloro-3-(chlorosulfonyl)benzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-(chlorosulphonyl)benzoic acid
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Record name 4-Chloro-3-(chlorosulphonyl)benzoic acid
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Record name 4-chloro-3-(chlorosulphonyl)benzoic acid
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Synthesis routes and methods I

Procedure details

28.05 kg (16 l) of chlorosulfonic acid are initially introduced and 4.4 kg of 4-chlorobenzoic acid were added in the course of 10 minutes with stirring (no heat effect). In the course of 90 minutes, the mixture was heated to 130-135° C., during which evolution of HCl was to be observed. The mixture was subsequently stirred for 3 hours at the stated temperature, and allowed to cool and to stand overnight. The reaction mixture was then allowed to run with stirring onto a mixture of 70 kg of ice and 30 kg of water, during which the temperature must not climb above 10° C. The product was filtered off with suction, washed with 40 kg of water and dried in vacuo at 40° C.
Quantity
16 L
Type
reactant
Reaction Step One
Quantity
4.4 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
ice
Quantity
70 kg
Type
reactant
Reaction Step Four
Name
Quantity
30 kg
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A round bottom flask was charged with chlorosulfonic acid (6.36 g, 96.0 mmol) at 0° C. and 4-chloro benzoic acid was added portion wise. The reaction mixture was heated at 130° C. for 5 h. The reaction mixture was then poured over ice and stirred for 10 minutes. The solids formed were filtered, washed with cold water and dried to afford 4-chloro-3-(chlorosulfonyl)benzoic acid as a white powder. This compound was then charged into a round bottom flask containing sodium sulfite (7.1 g, 56.4 mmol) and water (40 mL) portion wise. Aqueous sodium hydroxide (6 N) was then added drop wise till the pH of the reaction mixture reaches 10 and the reaction was stirred over night. The reaction was then made acidic (pH 2) by addition of 2N HCl. The solids formed were filtered and dried to get the title compound as a white solid.
Quantity
6.36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

At 5-10° C., to stirred chlorosulfonic acid (200 mL) was added 4-chlorobenzoic acid (78 g, 0.5 mol). The reaction mixture was then brought up to 150˜160° C. for 5 hours. After being cooled down to room temperature, the reaction mixture was slowly poured onto a large amount of ice and extracted with ether. The combined organic extracts were washed with ice water and dried over anhydrous magnesium sulfate. Evaporation of solvents afforded 4-chloro-3-(chlorosulfonyl)benzoic acid as a solid (76 g), which was directly used in the next steps.
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Sikdar - 2010 - publications.aston.ac.uk
Chorismate mutase is one of the essential enzymes in the shikimate pathway and is key to the survival of the organism Mycobacterium tuberculosis. The x-ray crystal structure of this …
Number of citations: 1 publications.aston.ac.uk

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